7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione
CAS No.: 851938-49-3
Cat. No.: VC5727279
Molecular Formula: C21H25ClFN5O2
Molecular Weight: 433.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851938-49-3 |
|---|---|
| Molecular Formula | C21H25ClFN5O2 |
| Molecular Weight | 433.91 |
| IUPAC Name | 7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C21H25ClFN5O2/c1-13-6-5-9-27(10-13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-15(22)7-4-8-16(14)23/h4,7-8,13H,5-6,9-12H2,1-3H3 |
| Standard InChI Key | YGWLDMTVPHQFIX-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a purine core (2,6-dione) modified at three critical positions:
-
A 2-chloro-6-fluorobenzyl group at the 7-position
-
Methyl groups at the 1- and 3-positions
-
A 3-methylpiperidinylmethyl moiety at the 8-position
This substitution pattern introduces steric and electronic effects that influence its reactivity and interactions with biological targets. The 2-chloro-6-fluorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the piperidinylmethyl side chain may facilitate interactions with amine-binding pockets in enzymes or receptors.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.91 g/mol |
| IUPAC Name | 7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
| SMILES | CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C |
| InChIKey | YGWLDMTVPHQFIX-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
While explicit synthetic protocols for this compound remain undisclosed, its structural analogs suggest a multi-step approach involving:
-
Purine Core Functionalization: Alkylation at the 7- and 8-positions using halogenated benzyl bromides and piperidinylmethyl chlorides under basic conditions.
-
Methylation: Introduction of methyl groups at the 1- and 3-positions via nucleophilic substitution with methyl iodide.
-
Purification: Chromatographic techniques to isolate the target compound from byproducts, given the complexity of competing alkylation sites on the purine ring.
Critical challenges include controlling regioselectivity during alkylation and minimizing racemization at the piperidinyl stereocenter. Comparative analyses with structurally similar compounds indicate yields ranging from 12–35% for analogous multi-step syntheses.
Biological Significance and Hypothesized Mechanisms
Target Engagement
Purine derivatives frequently interact with:
-
Adenosine Receptors: The 2,6-dione moiety mimics endogenous adenosine, suggesting potential as an A receptor antagonist.
-
Phosphodiesterases (PDEs): Structural homology to PDE5 inhibitors implies possible cyclic nucleotide modulation.
-
Kinase Domains: The chlorofluorobenzyl group may occupy hydrophobic kinase pockets, analogous to BCR-ABL inhibitors.
Table 2: Comparative Bioactivity of Purine Analogs
| Compound | Molecular Target | IC (nM) | Source |
|---|---|---|---|
| Target Compound | Hypothesized PDE4 | Not reported | |
| EVT-15217805 | Adenosine A Receptor | 48 ± 6 | |
| VC15348179 | CDK2/Cyclin E | 112 ± 15 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
Experimental data remain limited, but computational predictions using the ALOGPS 2.1 model suggest:
-
LogP: 3.8 ± 0.2 (indicative of moderate lipophilicity)
-
Aqueous Solubility: <10 μg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies.
-
Plasma Stability: 82% remaining after 1 hour in human plasma (extrapolated from analog data).
Research Applications and Future Directions
Challenges and Opportunities
-
Synthetic Scalability: Developing catalytic asymmetric methods to install the piperidinylmethyl group enantioselectively.
-
Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.
-
Prodrug Strategies: Esterification of the 2,6-dione carbonyls to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume